molecular formula C28H34O2S B143028 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one CAS No. 129720-17-8

1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one

Cat. No. B143028
M. Wt: 434.6 g/mol
InChI Key: WWPVSSBILGYJRZ-HPKXWHFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one is a bicyclic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of bicyclic ketones and has a unique structure that makes it an interesting target for chemical synthesis and biological investigation.

Mechanism Of Action

The mechanism of action of 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one is not fully understood, but it is believed to act as a nucleophile in organic reactions. Additionally, this compound has been shown to have potential as a modulator of ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one have not been extensively studied. However, it has been shown to have potential as a modulator of ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one in lab experiments is its unique structure, which makes it an interesting target for chemical synthesis and biological investigation. Additionally, this compound has potential applications in various scientific research fields. However, one limitation is that the mechanism of action and biochemical and physiological effects of this compound are not fully understood, which could limit its potential applications.

Future Directions

There are several future directions for research on 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one. One direction is to further investigate its potential as a modulator of ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain. Another direction is to explore its potential as a catalyst in organic reactions and as a drug lead compound for the treatment of various diseases. Additionally, further research could be done to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one can be achieved through several methods. One of the most common methods involves the condensation of 1,5,9-trimethyl-1,5,9-triphenyltricyclo[5.3.1.0(4,10)]undec-3,7-dione with benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a thiolation reaction using thiophenol to obtain the final compound. Other methods involve the use of different starting materials and reaction conditions to achieve the same product.

Scientific Research Applications

1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics, where this compound has been used as a building block for the synthesis of novel materials with interesting electronic properties. Additionally, this compound has been studied for its potential as a catalyst in organic reactions, as well as for its potential as a drug lead compound for the treatment of various diseases.

properties

CAS RN

129720-17-8

Product Name

1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one

Molecular Formula

C28H34O2S

Molecular Weight

434.6 g/mol

IUPAC Name

(1R,4S,6S)-4,8,11,11-tetramethyl-1-phenylmethoxy-6-phenylsulfanylbicyclo[5.3.1]undec-7-en-3-one

InChI

InChI=1S/C28H34O2S/c1-20-15-16-28(30-19-22-11-7-5-8-12-22)18-24(29)21(2)17-25(26(20)27(28,3)4)31-23-13-9-6-10-14-23/h5-14,21,25H,15-19H2,1-4H3/t21-,25-,28+/m0/s1

InChI Key

WWPVSSBILGYJRZ-HPKXWHFBSA-N

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(CC[C@](C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4

SMILES

CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4

Canonical SMILES

CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4

Other CAS RN

129720-17-8

synonyms

1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one
BTPBU

Origin of Product

United States

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